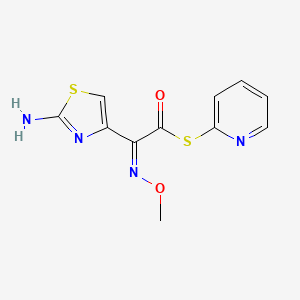
Rifamycin B, N-(4-morpholinyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B, N-(4-morpholinyl)amide is a derivative of rifamycin B, a member of the ansamycin family of antibiotics. This compound is known for its antibacterial properties and is primarily used in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis. This compound is synthesized through modifications of the natural product rifamycin B, which is produced by the bacterium Amycolatopsis mediterranei.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin B, N-(4-morpholinyl)amide typically involves the modification of rifamycin B. One common method includes the reaction of rifamycin B with morpholine under specific conditions to introduce the morpholinyl group. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For example, a continuous flow synthesis starting from rifamycin S and tert-butylamine has been studied in a microreactor, resulting in a 67% overall yield . This method reduces the use of expensive reagents and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Rifamycin B, N-(4-morpholinyl)amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial activity. For instance, the oxidation of rifamycin B can yield rifamycin S, which can then be further modified to produce rifampicin, a well-known antibiotic .
Wissenschaftliche Forschungsanwendungen
Rifamycin B, N-(4-morpholinyl)amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of ansamycin antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms and the development of new antibacterial agents. In medicine, this compound is used in the treatment of tuberculosis and other bacterial infections. Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .
Wirkmechanismus
The mechanism of action of Rifamycin B, N-(4-morpholinyl)amide involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription of bacterial DNA into RNA. This inhibition effectively halts bacterial growth and replication, making this compound a potent antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
Rifamycin B, N-(4-morpholinyl)amide is unique among rifamycin derivatives due to its specific structural modifications. Similar compounds include rifampicin, rifabutin, rifapentine, and rifaximin. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example, rifampicin is widely used in the treatment of tuberculosis, while rifaximin is primarily used for treating traveler’s diarrhea .
Conclusion
This compound is a valuable compound in the field of antibacterial research and treatment. Its unique structure and potent mechanism of action make it an essential tool for combating bacterial infections and advancing scientific research.
Eigenschaften
CAS-Nummer |
13929-38-9 |
|---|---|
Molekularformel |
C43H57N3O14 |
Molekulargewicht |
839.9 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-(morpholin-4-ylamino)-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H57N3O14/c1-21-11-10-12-22(2)42(54)44-28-19-30(57-20-31(48)45-46-14-17-56-18-15-46)32-33(38(28)52)37(51)26(6)40-34(32)41(53)43(8,60-40)58-16-13-29(55-9)23(3)39(59-27(7)47)25(5)36(50)24(4)35(21)49/h10-13,16,19,21,23-25,29,35-36,39,49-52H,14-15,17-18,20H2,1-9H3,(H,44,54)(H,45,48)/b11-10+,16-13+,22-12-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 |
InChI-Schlüssel |
ZGRPZDSOGQCHPK-BZUIVQGESA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NN5CCOCC5)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NN5CCOCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


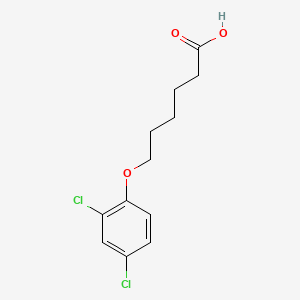
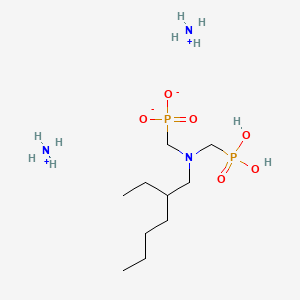
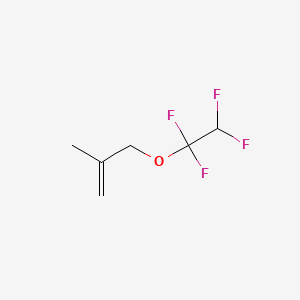
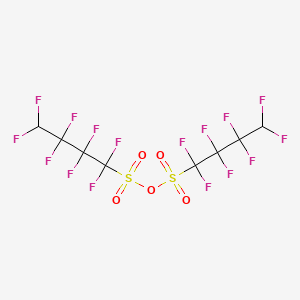
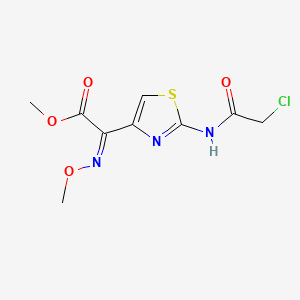

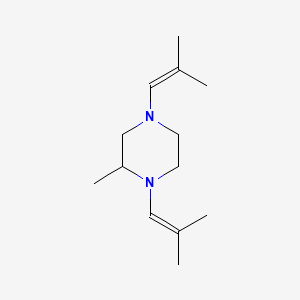
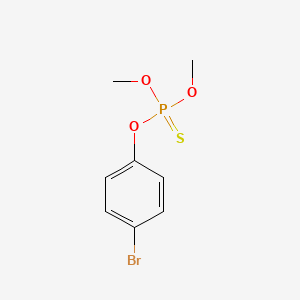
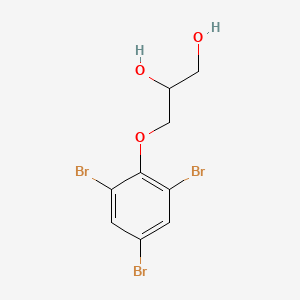

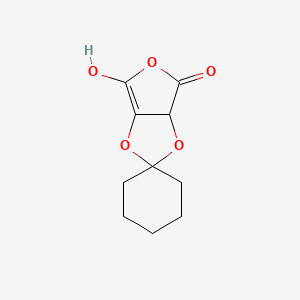
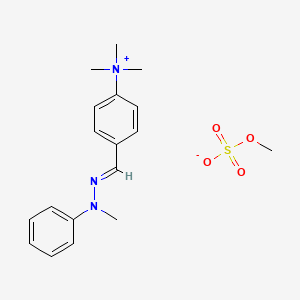
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
